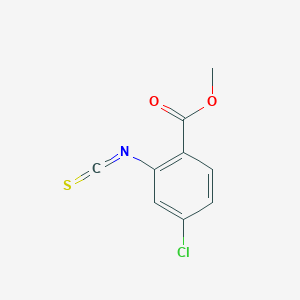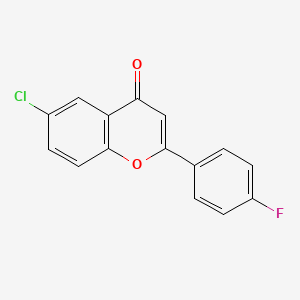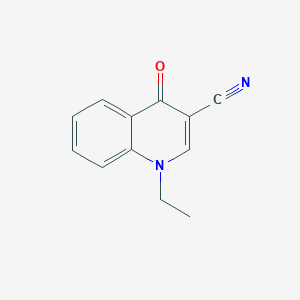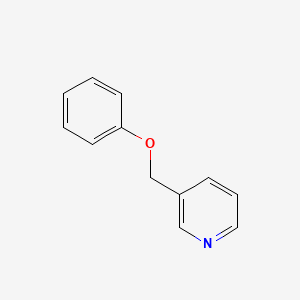
methyl 4-chloro-2-isothiocyanatobenzoate
Vue d'ensemble
Description
Methyl 4-chloro-2-isothiocyanatobenzoate (MCITB) is an organic compound that is widely used in various scientific fields, such as chemistry, biochemistry, and pharmacology. MCITB is a synthetic derivative of benzoic acid, and is known for its unique reactivity and stability. This compound has been studied for its potential applications in a variety of areas, including drug synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Dyes and Medicinal Compounds :
- Methyl 4-chloro-2-isothiocyanatobenzoate is involved in the synthesis of various dyes and medicinal compounds. For instance, chloromethylated compounds like dibenzoanthronyls, through oxidation, can yield water-soluble dyes and vat dyes with notable dyeing qualities (Nakazawa, 1962).
- It has also been used in the alkylation of malonic ester and methoxytetralone enolates, leading to the formation of bicyclic derivatives in pharmaceutical research (Khripach & Ivanova, 1990).
Development of Antitumor and Antifilarial Agents :
- Significant research has been conducted on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives for their potential as antitumor and antifilarial agents. These compounds, including this compound, have shown efficacy in inhibiting leukemia cell proliferation and demonstrating in vivo antifilarial activity (Kumar et al., 1993).
Chemical Transformations and Synthesis :
- This compound is integral in various chemical transformations. Its use in oxidative reactions with different agents can result in the production of compounds like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, which have applications in organic synthesis and potentially in pharmaceuticals (Ogura, Suzuki & Tsuchihashi, 1980).
Pharmaceutical Applications :
- In the pharmaceutical domain, it has been used in the synthesis and modeling of novel quinazolines bearing a biologically active sulfonamide moiety. These compounds have shown promising antibacterial activity, highlighting its utility in developing new antimicrobial agents (Ghorab et al., 2013).
Corrosion Inhibition Research :
- This compound derivatives have also been studied for their corrosion inhibiting properties. For example, compounds like methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate have been evaluated for their effectiveness in preventing mild steel corrosion in acidic environments (El aoufir et al., 2020).
Structural and Crystallographic Studies :
- Structural and crystallographic studies of derivatives of this compound have been conducted to understand their molecular configurations, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. These studies assist in deciphering the structural basis of the molecule's pharmaceutical activities (Kovalenko et al., 2019).
Investigation of Conformational Isomers :
- Research into the principal conformations of ortho-substituted diphenyl ethers, including this compound, contributes to the understanding of molecular structures and their interconversion, which is essential in various chemical synthesis processes (Chandler, Smith & Moir, 1964).
Propriétés
IUPAC Name |
methyl 4-chloro-2-isothiocyanatobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBTUUTHIRHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6429684.png)
![1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6429685.png)

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)
![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)
![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)
